molecular formula C12H7NO2S B6375916 4-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% CAS No. 1261949-81-8

4-(5-Formylthiophen-2-yl)-2-cyanophenol, 95%

Cat. No. B6375916
CAS RN: 1261949-81-8
M. Wt: 229.26 g/mol
InChI Key: QWACAUJEVOXQTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% (4FTCP) is a novel compound with potential applications in the medical, industrial and research fields. It is a derivative of thiophenol, a sulfur-containing heterocyclic compound, and cyanophenol, a compound with a phenol group and a cyanide group. 4FTCP is a yellow-colored solid with a high melting point of over 200°C. Its synthesis method is simple and efficient, and its unique properties make it an attractive candidate for a variety of applications.

Scientific Research Applications

4-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% has a range of potential applications in the scientific research field. It has been used as an intermediate in the synthesis of a variety of compounds, such as thiophenol derivatives and polymers. It has also been used as a catalyst in the synthesis of polythiophene and polythiophene derivatives. Additionally, it has been used as a fluorescent dye for the detection of metal ions, as well as for the detection of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 4-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% is not yet fully understood. It is believed to act as an electron-donating group in the presence of metal ions, which can then be used in various chemical reactions. Additionally, it is thought to interact with proteins and other biomolecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% are not yet known. However, due to its potential applications in the research and medical fields, it is important to understand its effects on the body. Further research is needed to determine the safety and efficacy of 4-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% in humans and other organisms.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% in lab experiments include its high purity, its simple and efficient synthesis method, and its ability to act as an electron-donating group and interact with proteins and other biomolecules. Additionally, it is stable under a wide range of temperatures and pH levels, making it suitable for use in a variety of experiments.
However, there are some limitations to its use in lab experiments. It is not soluble in water, and its high melting point makes it difficult to handle in certain experiments. Additionally, its toxicity and potential side effects in humans and other organisms have not yet been fully studied.

Future Directions

In order to further explore the potential applications of 4-(5-Formylthiophen-2-yl)-2-cyanophenol, 95%, there are several possible future directions. These include further research into its mechanism of action and its biochemical and physiological effects, as well as its potential toxicity and side effects. Additionally, further research into its solubility and its ability to act as a catalyst in various chemical reactions could lead to new and improved applications. Finally, the development of new synthesis methods for 4-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

4-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% can be synthesized from the reaction of 5-formylthiophen-2-yl bromide and 2-cyanophenol in dimethylformamide (DMF). The reaction is carried out at 80°C for 2 hours in the presence of potassium carbonate as a base. The reaction proceeds via an SN2 mechanism, with the bromide ion acting as the nucleophile and the cyanide group acting as the electrophile. The product is then purified by recrystallization in DMF to yield 4-(5-Formylthiophen-2-yl)-2-cyanophenol, 95% in 95% purity.

properties

IUPAC Name

5-(5-formylthiophen-2-yl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2S/c13-6-9-5-8(1-3-11(9)15)12-4-2-10(7-14)16-12/h1-5,7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWACAUJEVOXQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(S2)C=O)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684714
Record name 5-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile

CAS RN

1261949-81-8
Record name 5-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.